n-(4-硝基苄基)苯甲酰胺

描述

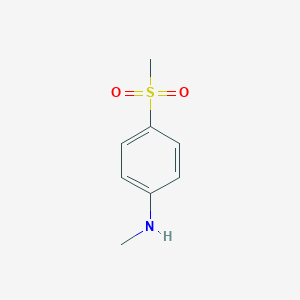

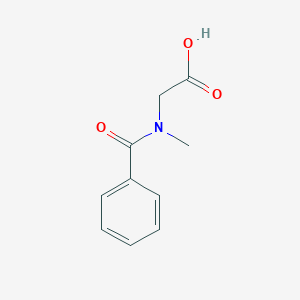

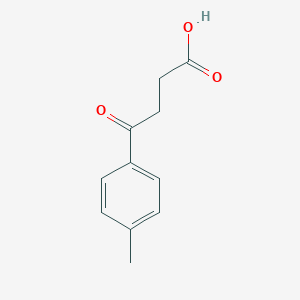

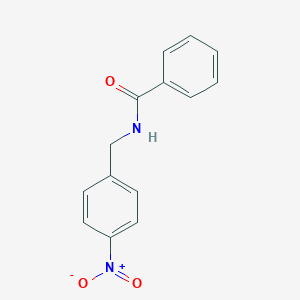

“N-(4-Nitrobenzyl)benzamide” is a chemical compound . It is also known as “N-Benzyl-4-nitrobenzamide” and has the molecular formula C14H12N2O3 . The average mass of this compound is 256.257 Da and the monoisotopic mass is 256.084778 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, new 4-nitrobenzamide derivatives were synthesized and structurally characterized by various spectroscopic techniques such as 1H-NMR, 13C NMR, LCMS, and FT-IR spectral studies .Molecular Structure Analysis

The molecular structure of “N-(4-Nitrobenzyl)benzamide” can be analyzed using various spectroscopic techniques . For instance, FTIR, NMR, and HRMS analytical techniques were used for the identification of functional groups and confirmation of the structure of a similar compound, N-(4-methylbenzyl)benzamide .Chemical Reactions Analysis

The chemical reactions involving “N-(4-Nitrobenzyl)benzamide” can be studied using various techniques . For instance, benzylic substitution and benzylation reactions have been reported in the literature .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-Nitrobenzyl)benzamide” can be analyzed using various techniques . For instance, the density of a similar compound, “N-Benzyl-4-nitrobenzamide”, is 1.3±0.1 g/cm3, and its boiling point is 488.9±38.0 °C at 760 mmHg .科学研究应用

Antiviral Agents

The derivatives of “n-(4-Nitrobenzyl)benzamide” have been designed and synthesized to fulfill the basic pharmacophoric features of Deubiquitinase (DUB) inhibitors . DUB enzymes play a crucial role in many viruses, including Adenovirus, HSV-1, coxsackievirus, and SARS-CoV-2 . The molecular docking of these compounds against deubiquitinase enzymes of these viruses has been carried out . The biological data showed very strong to strong antiviral activities .

Chemotherapeutic Agents

Benzimidazole derivatives, which are isostructural pharmacophores of naturally occurring active biomolecules, have significant importance as chemotherapeutic agents in diverse clinical conditions . Compounds bearing the benzimidazole nucleus possess broad-spectrum pharmacological properties .

Antitubercular Agents

Some derivatives of “n-(4-Nitrobenzyl)benzamide” have shown promising antitubercular activities .

Antibacterial Agents

The “n-(4-Nitrobenzyl)benzamide” and its derivatives have shown moderate antibacterial activities against E. coli, K. pneumoniae, and S. aureus .

安全和危害

未来方向

Future research could focus on the optimization of the synthesis process and the exploration of the potential applications of “N-(4-Nitrobenzyl)benzamide” and its derivatives . For instance, a new wave of 4-(2-nitrophenoxy)benzamide derivatives was designed and synthesized to fulfill the basic pharmacophoric features of DUB inhibitors . These compounds showed strong antiviral activities, suggesting potential future directions for the development of new antiviral agents .

作用机制

Target of Action

The primary target of N-(4-Nitrobenzyl)benzamide is currently unknown. This compound is a derivative of benzamide, and its structure suggests potential interactions with various proteins or enzymes

Mode of Action

It’s worth noting that nitro groups in organic compounds often undergo reduction reactions, which can lead to changes in the compound’s structure and function . The nitro group in N-(4-Nitrobenzyl)benzamide could potentially undergo similar reactions, affecting its interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been shown to inhibit deubiquitinase (dub) enzymes, which play a crucial role in many viruses . If N-(4-Nitrobenzyl)benzamide shares this activity, it could potentially affect the pathways regulated by these enzymes.

Result of Action

If it does inhibit dub enzymes as suggested, it could potentially interfere with viral replication processes, leading to antiviral effects .

属性

IUPAC Name |

N-[(4-nitrophenyl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c17-14(12-4-2-1-3-5-12)15-10-11-6-8-13(9-7-11)16(18)19/h1-9H,10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGZIMVSSPILRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80300176 | |

| Record name | n-(4-nitrobenzyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-(4-Nitrobenzyl)benzamide | |

CAS RN |

34907-24-9 | |

| Record name | NSC135198 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(4-nitrobenzyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of identifying 4-methoxy-N-(4-nitrobenzyl)benzamide in Piper guineense leaves?

A1: The study by Akintelu et al. [] utilized GC-MS analysis to identify various chemical constituents in the acetone extract of Piper guineense leaves. They found that 4-methoxy-N-(4-nitrobenzyl)benzamide constituted a significant portion of the extract at 12.82%. [] This finding contributes to the understanding of the chemical profile of Piper guineense, a plant often used in traditional medicine. Further research is needed to determine if this compound contributes to any of the plant's purported medicinal properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。